molecular formula C17H18N2O2S2 B259219 2,4,6-trimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide

2,4,6-trimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide

Cat. No. B259219
M. Wt: 346.5 g/mol
InChI Key: DTJIOSZNRLQKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-trimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide, also known as TMB-8, is a chemical compound that has been widely used in scientific research for its ability to inhibit calcium release from intracellular stores.

Scientific Research Applications

2,4,6-trimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been used in various scientific research applications, including studies on calcium signaling, cell migration, and vesicular trafficking. 2,4,6-trimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide is a potent inhibitor of calcium release from intracellular stores, which makes it a useful tool for investigating the role of calcium in various cellular processes. 2,4,6-trimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has also been shown to inhibit cell migration, making it a potential therapeutic agent for the treatment of cancer and other diseases that involve abnormal cell migration.

Mechanism of Action

2,4,6-trimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide acts by inhibiting the inositol 1,4,5-trisphosphate receptor (IP3R), which is responsible for releasing calcium from intracellular stores. 2,4,6-trimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide binds to the IP3R and prevents the binding of IP3, which is the molecule that normally triggers calcium release. By inhibiting calcium release, 2,4,6-trimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide can affect various cellular processes that depend on calcium signaling.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been shown to affect various biochemical and physiological processes, including calcium signaling, cell migration, and vesicular trafficking. By inhibiting calcium release, 2,4,6-trimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide can affect the activity of various calcium-dependent enzymes and signaling pathways. 2,4,6-trimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has also been shown to inhibit cell migration by affecting the activity of proteins involved in cell motility. Additionally, 2,4,6-trimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been shown to affect vesicular trafficking by inhibiting the fusion of vesicles with the plasma membrane.

Advantages and Limitations for Lab Experiments

2,4,6-trimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has several advantages as a tool for scientific research. It is a potent and specific inhibitor of calcium release from intracellular stores, which makes it a useful tool for investigating the role of calcium in various cellular processes. 2,4,6-trimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, 2,4,6-trimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, 2,4,6-trimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide can affect other cellular processes besides calcium signaling, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2,4,6-trimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide. One area of research is to investigate the role of 2,4,6-trimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide in various cellular processes, such as cell migration and vesicular trafficking. Another area of research is to develop new and more specific inhibitors of calcium release from intracellular stores. Additionally, 2,4,6-trimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide can be used as a tool for investigating the role of calcium in various diseases, such as cancer and neurodegenerative diseases. Overall, 2,4,6-trimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide is a valuable tool for scientific research and has the potential to contribute to our understanding of various cellular processes and diseases.

Synthesis Methods

The synthesis of 2,4,6-trimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-methyl-1,3-benzothiazol-2-amine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain 2,4,6-trimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide in its final form.

properties

Product Name

2,4,6-trimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide

Molecular Formula

C17H18N2O2S2

Molecular Weight

346.5 g/mol

IUPAC Name

2,4,6-trimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C17H18N2O2S2/c1-10-8-12(3)16(13(4)9-10)23(20,21)19-17-18-15-11(2)6-5-7-14(15)22-17/h5-9H,1-4H3,(H,18,19)

InChI Key

DTJIOSZNRLQKRC-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)SC(=N2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C

Origin of Product

United States

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